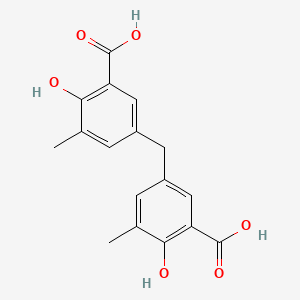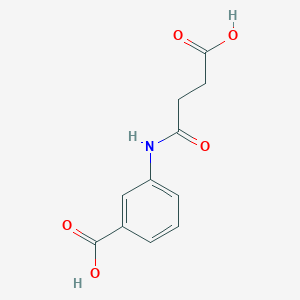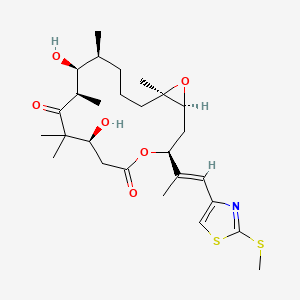
4,17-Dioxabicyclo(14.1.0)heptadecane-5,9-dione, 7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-((1E)-1-methyl-2-(2-(methylthio)-4-thiazolyl)ethenyl)-, (1S,3S,7S,10R,11S,12S,16R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABJ-879 is a semi-synthetic derivative of epothilone B, a natural microtubule-stabilizing macrolide produced by the cellulose-degrading myxobacteria strain Sorrangium cellulosum . This compound has been developed as a potent anti-tumor agent with significant activity against various cancer cell lines, including those resistant to paclitaxel .
Vorbereitungsmethoden
ABJ-879 is synthesized through a semi-synthetic route starting from epothilone B. The preparation involves several steps of chemical modification to enhance its anti-tumor activity and stability. The synthetic route includes:
Isolation of epothilone B: from the fermentation broth of Sorrangium cellulosum.
Chemical modifications: involving selective functional group transformations to obtain the desired analog, ABJ-879.
Industrial production methods for ABJ-879 are not extensively documented, but they likely involve large-scale fermentation followed by chemical synthesis to achieve the required yield and purity.
Analyse Chemischer Reaktionen
ABJ-879 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen auf dem Molekül verändern, was möglicherweise seine biologische Aktivität beeinflusst.
Reduktion: Diese Reaktion kann verwendet werden, um bestimmte funktionelle Gruppen zu reduzieren, was die Stabilität und Reaktivität der Verbindung beeinflusst.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Substitution verschiedene Analoga mit unterschiedlichen funktionellen Gruppen erzeugen kann.
Wissenschaftliche Forschungsanwendungen
ABJ-879 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen:
Chemie: Als Modellverbindung verwendet, um die Mikrotubuli-Stabilisierung und die Auswirkungen von Strukturmodifikationen auf die biologische Aktivität zu untersuchen.
Biologie: Untersucht auf seine Fähigkeit, die Tubulinpolymerisation zu induzieren und seine Auswirkungen auf die Zellteilung und Apoptose.
Medizin: Als potenzielles Antitumormittel untersucht, insbesondere für Tumore, die gegen andere Behandlungen wie Paclitaxel resistent sind.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Antitumormedikamente und therapeutischer Wirkstoffe.
5. Wirkmechanismus
ABJ-879 übt seine Wirkung aus, indem es Mikrotubuli stabilisiert, die wesentliche Bestandteile des Zellskeletts sind. Diese Stabilisierung verhindert die normale dynamische Umlagerung des Mikrotubuli-Netzwerks, was zu einem Zellzyklusarrest und Apoptose führt. Die molekularen Ziele von ABJ-879 umfassen Tubulin, die Proteineinheit von Mikrotubuli . Durch die Bindung an Tubulin fördert ABJ-879 die Tubulinpolymerisation und hemmt die Depolymerisation, wodurch die mitotische Spindel gestört und die Zellteilung verhindert wird .
Wirkmechanismus
ABJ-879 exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. This stabilization prevents the normal dynamic reorganization of the microtubule network, leading to cell cycle arrest and apoptosis. The molecular targets of ABJ-879 include tubulin, the protein subunit of microtubules . By binding to tubulin, ABJ-879 promotes tubulin polymerization and inhibits depolymerization, disrupting the mitotic spindle and preventing cell division .
Vergleich Mit ähnlichen Verbindungen
ABJ-879 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
Andere Epothilon-Analoga: ABJ-879 ist eines von mehreren Epothilon-B-Derivaten, darunter Ixabepilone und Patupilone.
Ähnliche Verbindungen umfassen:
Ixabepilone: Ein weiteres Epothilon-B-Analogon, das als Antitumormittel verwendet wird.
Patupilone: Ein Epothilon-B-Derivat mit potenter Antitumoraktivität.
Paclitaxel: Ein weit verbreitetes Mikrotubuli-stabilisierendes Mittel in der Krebstherapie.
ABJ-879 zeichnet sich durch seine verbesserte Potenz und seine Fähigkeit aus, Resistenzmechanismen zu überwinden, die die Wirksamkeit anderer Mikrotubuli-stabilisierender Mittel begrenzen .
Eigenschaften
CAS-Nummer |
252981-48-9 |
|---|---|
Molekularformel |
C27H41NO6S2 |
Molekulargewicht |
539.8 g/mol |
IUPAC-Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methylsulfanyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C27H41NO6S2/c1-15-9-8-10-27(6)21(34-27)12-19(16(2)11-18-14-36-25(28-18)35-7)33-22(30)13-20(29)26(4,5)24(32)17(3)23(15)31/h11,14-15,17,19-21,23,29,31H,8-10,12-13H2,1-7H3/b16-11+/t15-,17+,19-,20-,21-,23-,27+/m0/s1 |
InChI-Schlüssel |
FODFUEDBIXOGNY-AKXQMUJXSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)SC)/C)C |
Kanonische SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)SC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


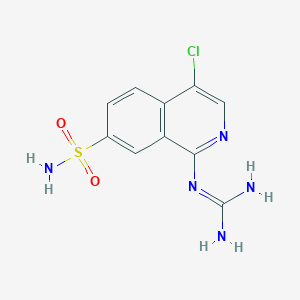
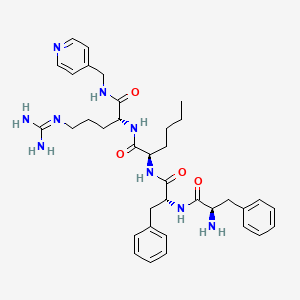
![2-Thiophenecarboxamide, 3-chloro-N-[4-chloro-2-[[(5-chloro-2-pyridinyl)amino]carbonyl]-6-methoxyphenyl]-4-[[2-(methylamino)-1H-imidazol-1-yl]methyl]-](/img/structure/B3062353.png)
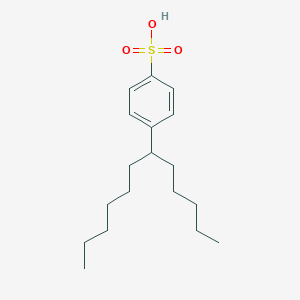

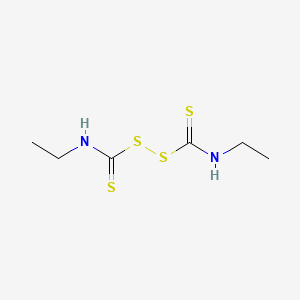
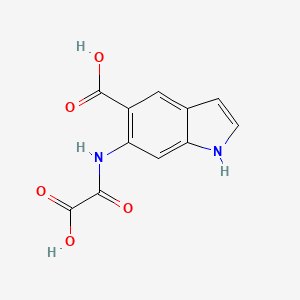
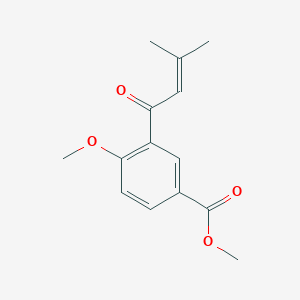
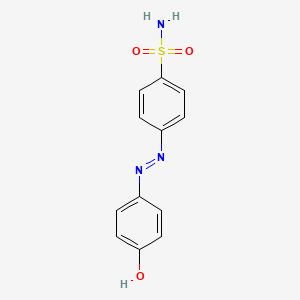
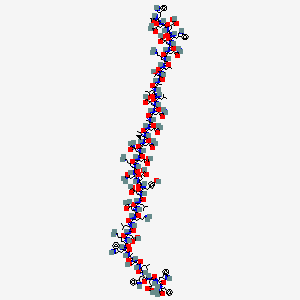
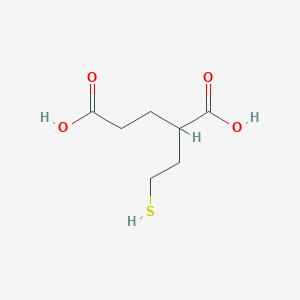
![11H-Dibenz[b,e]azepine](/img/structure/B3062431.png)
